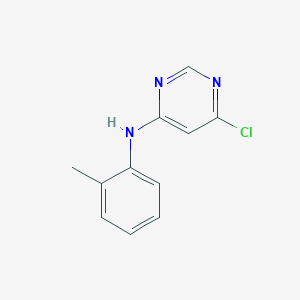
6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-anilinopyrimidines, which are structurally similar to the compound , have been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .科学的研究の応用
Optoelectronic Materials Development
Extensive research has shown that pyrimidine derivatives, including compounds like 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine, play a crucial role in the development of optoelectronic materials. These materials are pivotal in creating novel electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their significant electroluminescent properties. The inclusion of pyrimidine fragments into π-extended conjugated systems is highly valued for crafting innovative optoelectronic materials. Pyrimidine derivatives have shown promise in applications such as organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. This is attributed to their ability to function as thermally activated delayed fluorescence emitters and potential structures for nonlinear optical materials (Lipunova et al., 2018).
Anti-inflammatory and Pharmacological Effects
Research developments in pyrimidines have also highlighted their significant anti-inflammatory effects and broad pharmacological activities. Pyrimidine derivatives are recognized for their inhibitory response against the expression and activities of critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and some interleukins. A substantial number of pyrimidines exhibit potent anti-inflammatory effects, providing a basis for the development of new anti-inflammatory agents with minimized toxicity. The structure–activity relationships (SARs) of these compounds have been extensively studied, offering insights for synthesizing novel pyrimidine analogs with enhanced activities (Rashid et al., 2021).
Role in Medicinal Chemistry
Pyrimidine derivatives, including this compound, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities. These compounds serve as a promising scaffold for developing new biologically active compounds, with applications spanning antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The analysis of pyrimidine structures of active drugs and candidate compounds for new drug development is critical for identifying compounds with desired pharmacological activities. This approach underscores the importance of pyrimidine derivatives in the search for highly effective and safe medicines (Chiriapkin, 2022).
将来の方向性
作用機序
Target of Action
The primary target of 6-Chloro-N-(2-methylphenyl)-4-pyrimidinamine and its derivatives are the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the mitochondria, leading to a decrease in the production of ATP, the main source of energy for cells . This disruption can lead to cell death, making the compound effective against organisms that rely on these biochemical pathways .
Biochemical Pathways
The compound’s action primarily affects the electron transport chain, a key biochemical pathway in cellular respiration . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons, which in turn affects the proton gradient across the mitochondrial membrane . This gradient is essential for the synthesis of ATP, so its disruption leads to a decrease in cellular energy production .
Pharmacokinetics
The compound’s effectiveness against certain organisms suggests it is likely to have good bioavailability .
特性
IUPAC Name |
6-chloro-N-(2-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-4-2-3-5-9(8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPGROYJHVEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)
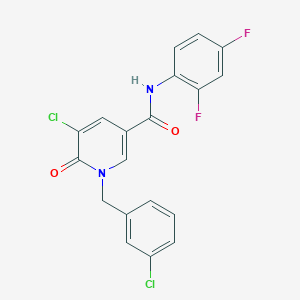
![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)
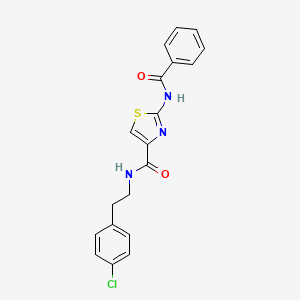
![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)
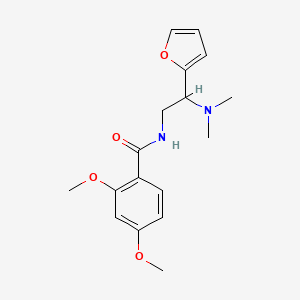
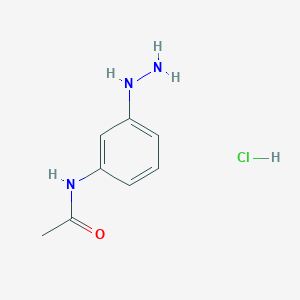
![2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847376.png)

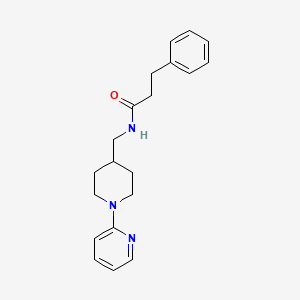
![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)
